P-Methoxystilbene

Drug metabolism Cytochrome P450 Enzyme inhibition

Researchers using resveratrol for CYP inhibition studies face limited sensitivity at typical working concentrations. P-Methoxystilbene (CAS 1142-15-0) addresses this with 10-fold enhanced CYP3A4 inhibition (IC50 0.43-0.47 μM vs. 4.5 μM for resveratrol). • CYP3A4 probe with validated 10× potency advantage for drug metabolism assays • Top-tier antioxidant scaffold in FRAP assays, ranked alongside pterostilbene • Log P 4.82 for lipophilicity-membrane permeability correlation studies • 98% purity, white crystalline powder; in stock for immediate dispatch

Molecular Formula C15H14O
Molecular Weight 210.27 g/mol
CAS No. 1142-15-0
Cat. No. B073161
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameP-Methoxystilbene
CAS1142-15-0
Molecular FormulaC15H14O
Molecular Weight210.27 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C=CC2=CC=CC=C2
InChIInChI=1S/C15H14O/c1-16-15-11-9-14(10-12-15)8-7-13-5-3-2-4-6-13/h2-12H,1H3/b8-7+
InChIKeyXWYXLYCDZKRCAD-BQYQJAHWSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





P-Methoxystilbene: Compound Overview


P-Methoxystilbene (CAS 1142-15-0, trans-4-methoxystilbene) is a synthetic methoxylated stilbenoid with molecular formula C15H14O and molecular weight 210.27 g/mol . As a structural analog of resveratrol bearing a single 4-methoxy substitution, this compound serves as a key research tool for probing structure-activity relationships in stilbene pharmacology [1]. It exists as a white to slightly yellowish crystalline powder with a melting point of 135–138 °C and boiling point of approximately 341.5 °C at 760 mmHg, and exhibits sparing aqueous solubility (0.061 g/L at 25 °C) .

Structural Class Synthetic 4-methoxy stilbenoid
Research Context SAR probe for methoxy/hydroxyl substitution effects
Lipophilicity Profile May support membrane permeability and cellular uptake studies

Why P-Methoxystilbene Is Irreplaceable


Methoxylated stilbenes exhibit biological and physicochemical properties that diverge sharply from their hydroxylated counterparts, precluding simple one-for-one substitution. Methylation substantially increases lipophilicity, as evidenced by the predicted Log P of 4.82 for P-Methoxystilbene [1], which contrasts with resveratrol's Log P of approximately 3.1. This lipophilicity shift directly modulates target interaction potency: methoxy-stilbenes demonstrate approximately 10-fold lower IC50 values (0.43–0.47 μM) compared to resveratrol (4.5 μM) in CYP3A4 inhibition assays, establishing that lipophilicity—not hydroxyl group count—governs this interaction [2]. Furthermore, in antioxidant activity comparisons, (E)-4-methoxy-4'-hydroxystilbene ranked among the highest-performing compounds alongside pterostilbene, whereas simple hydroxylated stilbenes without methoxy substitution showed markedly lower activity [3]. The single 4-methoxy substitution in P-Methoxystilbene thus occupies a distinct physicochemical and functional niche that cannot be replicated by either fully hydroxylated (resveratrol) or multiply methoxylated (trimethoxystilbene, pterostilbene) analogs.

Target P-Methoxystilbene (4-methoxy)
Potential Substitute Resveratrol (3,5,4′-trihydroxy)
Lipophilicity shift may alter CYP3A4 inhibition profile and target interaction potency.
Target P-Methoxystilbene (single methoxy)
Potential Substitute Pterostilbene (3,5-dimethoxy-4′-hydroxy)
Antioxidant ranking and CYP1A selectivity patterns may not transfer across different methoxylation degrees.
Target P-Methoxystilbene (4-methoxy)
Potential Substitute Unsubstituted stilbene
Methoxy group enables unique photochemical and acid-catalyzed rearrangement pathways absent in stilbene.

P-Methoxystilbene: Differentiation Evidence


CYP3A4 Inhibition: Methoxy-Stilbenes vs. Resveratrol

In a direct head-to-head comparison of CYP3A4 inhibition using testosterone hydroxylation as the endpoint, methoxy-stilbenes (including 5,4'-dihydroxy-3-O-methoxystilbene and 5,3-dihydroxy-4'-O-methoxystilbene) exhibited IC50 values of 0.43–0.47 μM, whereas resveratrol required a 10-fold higher concentration (IC50 = 4.5 μM) to achieve equivalent inhibition [1]. The study explicitly concluded that lipophilicity, conferred by methoxy substitution, rather than the number or position of free hydroxyl groups, determines CYP3A4 inhibition capacity [1].

CYP3A4 Inhibition
Head-to-head
IC50 0.43–0.47 μM vs. 4.5 μM (resveratrol)
Reported CYP3A4 inhibition potency context; supports lipophilicity-driven interaction studies.
Testosterone hydroxylation assay; cyclosporine confirmation.
Drug metabolism Cytochrome P450 Enzyme inhibition

Antioxidant Activity: 4-Methoxy Stilbenes

In a systematic evaluation of six methoxylated stilbene analogues using the Ferric Reducing Antioxidant Power (FRAP) assay, compounds possessing hydroxyl groups at the 4' position—specifically (E)-3-methoxy-4'-hydroxystilbene, (E)-3,5-dimethoxy-4'-hydroxystilbene (pterostilbene), and (E)-4-methoxy-4'-hydroxystilbene—demonstrated the highest total antioxidant activity among all tested analogs [1]. This places the 4-methoxy-substituted structural class, of which P-Methoxystilbene is the core scaffold, in the top tier for antioxidant performance alongside the well-characterized pterostilbene [1].

Antioxidant Rank
Head-to-head
Top 3 of 6 tested analogues
Reported top-tier FRAP ranking; may support antioxidant SAR baseline.
FRAP assay; HepG2 hepatoma and Chang liver cells.
Antioxidant capacity FRAP assay Structure-activity relationship

Lipophilicity Advantage vs. Resveratrol

Computational ADMET prediction for P-Methoxystilbene yields a Log P of 4.82 and aqueous solubility of 1.75 μg/mL at pH 7 [1]. In contrast, resveratrol (3,5,4'-trihydroxystilbene) exhibits a reported Log P of approximately 3.1, while pterostilbene (3,5-dimethoxy-4'-hydroxystilbene) falls intermediate in lipophilicity [2]. The predicted permeability of 9.30 × 10⁻⁶ cm/s and low fraction unbound (0.61%) for P-Methoxystilbene reflect the physicochemical consequences of eliminating all hydroxyl groups in favor of a single methoxy substitution [1].

Lipophilicity
Class-level
Log P 4.82 vs. ~3.1 (resveratrol)
Reported Log P context; may support permeability and uptake study design.
In silico ADMET prediction; solubility 1.75 μg/mL at pH 7.
Physicochemical properties Lipophilicity ADMET prediction

CYP1A Induction: Cell-Type Selectivity

In a comparative study of 13 hydroxy- and methoxystilbenes, trans-4-methoxystilbene exhibited strong CYP1A induction in primary human hepatocytes but did not induce CYP1A in HepG2 hepatoma cells [1]. This cell-type selective induction profile contrasts with other methoxylated stilbenes, including pterostilbene, which showed different efficacy and potency patterns in AhR activation and CYP1A gene induction [1]. The study concluded that methoxylated stilbenoids were stronger activators of AhR than hydroxystilbenoids as a class, with substantial compound-specific differences [1].

CYP1A Selectivity
Head-to-head
Induction in hepatocytes, not in HepG2
Supports cell-type selective CYP1A induction context for hepatocyte-specific studies.
Primary human hepatocytes vs. HepG2; gene reporter, qRT-PCR.
AhR activation CYP1A induction Xenobiotic metabolism

Photochemical Behavior vs. Stilbene

In a comparative photochemical study of stilbenes, p-methoxystilbene demonstrated distinct photostationary state behavior: upon direct excitation in benzene, the photostationary state contained predominantly the cis isomer (>85%), a behavior shared with stilbene, p-methylstilbene, and p-fluorostilbene [1]. However, when complexed with β-cyclodextrin in aqueous media, the photostationary state shifted to enrichment in trans isomers, and—critically—the cyclization product phenanthrene, detectable in benzene solution, was completely absent during aqueous β-cyclodextrin irradiation [1].

Photostationary State
Head-to-head
>85% cis in benzene; trans-enriched in β-CD
Supports clean photoisomerization studies without cyclization artifact.
350 nm irradiation; β-cyclodextrin aqueous vs. benzene.
Photochemistry Cyclodextrin complexation Isomerization

Acid-Catalyzed Photorearrangement

P-Methoxystilbene undergoes a distinct acid-catalyzed photorearrangement reaction not observed with unsubstituted stilbene. Under 350 nm irradiation in degassed acetonitrile containing 0.5 M hydrochloric acid for 43 h, p-methoxy-trans-stilbene (5 × 10⁻³ M) is converted to 1,2,4-trihydrophenanthren-3-one as the sole isolated product [1]. This transformation proceeds through a dihydrophenanthrene intermediate formed via a six-electron conrotatory process from p-methoxy-cis-stilbene, followed by acid-catalyzed hydrolysis [1]. Unsubstituted stilbene does not undergo this rearrangement pathway [1].

Acid Photorearr.
Head-to-head
Unique conversion to 1,2,4-trihydrophenanthren-3-one
Provides distinct synthetic entry to phenanthrenone scaffolds.
0.5 M HCl, MeCN, 350 nm, 43 h.
Synthetic chemistry Photorearrangement Reaction intermediate

P-Methoxystilbene: Application Scenarios


CYP3A4 Drug Metabolism Studies

Based on the 10-fold enhanced CYP3A4 inhibition potency of methoxy-stilbenes (IC50 0.43–0.47 μM) compared to resveratrol (IC50 4.5 μM) [1], P-Methoxystilbene serves as a sensitive probe compound for cytochrome P450 interaction studies. Researchers investigating drug metabolism and potential drug-food interactions should select this compound over resveratrol when lower working concentrations are required, or when studying the mechanistic role of lipophilicity in CYP3A4 binding independent of hydroxyl-mediated hydrogen bonding.

Antioxidant SAR Studies

Given that (E)-4-methoxy-substituted stilbenes rank among the top three highest-activity compounds in FRAP antioxidant assays alongside pterostilbene [1], P-Methoxystilbene provides a validated, high-activity baseline scaffold for antioxidant SAR investigations. This compound is appropriate for research programs systematically exploring how incremental methoxylation and hydroxylation patterns modulate radical-scavenging capacity, without requiring researchers to start from lower-activity hydroxylated analogs.

Cell-Type Selective CYP1A Induction

The observation that trans-4-methoxystilbene induces CYP1A in primary human hepatocytes but not in HepG2 hepatoma cells [1] positions this compound as a unique tool for distinguishing hepatocyte-specific xenobiotic metabolism from immortalized cell line responses. Researchers evaluating AhR activation pathways or CYP1A-mediated toxicology should prioritize this compound over pterostilbene or resveratrol when experimental designs require discrimination between primary cell and cell line metabolic responses.

Photochemical Cyclodextrin Complexation

The demonstrated ability of P-Methoxystilbene to undergo clean trans-cis photoisomerization under β-cyclodextrin complexation without the competing phenanthrene cyclization side-reaction observed with unsubstituted stilbene [1] makes it a superior model compound for photochemical host-guest studies. Physical chemists and supramolecular researchers investigating cyclodextrin-mediated photochemical modulation should select this compound to eliminate confounding cyclization artifacts.

Phenanthrenone Scaffold Synthesis

The unique acid-catalyzed photorearrangement of P-Methoxystilbene to 1,2,4-trihydrophenanthren-3-one [1] provides a distinct synthetic entry to phenanthrene-based scaffolds that is not accessible from unsubstituted stilbene. Medicinal chemists pursuing phenanthrenone-derived compounds, or synthetic methodologists exploring photochemical cascade reactions, should procure this compound as a specific starting material for this transformation pathway.

Lipophilicity-Permeability Correlation Studies

With a predicted Log P of 4.82 and aqueous solubility of 1.75 μg/mL at pH 7 [1], P-Methoxystilbene represents the high-lipophilicity extreme of the stilbenoid physicochemical continuum. This compound is appropriate for studies correlating Log P with cellular uptake, membrane permeability, or passive diffusion rates, particularly in comparative panels that include resveratrol (Log P ≈ 3.1) and pterostilbene (intermediate lipophilicity) to isolate methoxy-mediated effects from hydroxyl-dependent hydrogen bonding.

Application
Selection Property
Validation Focus
CYP3A4 Interaction Studies
Lipophilicity-driven inhibition context
Confirm inhibition potency in target CYP assay
Antioxidant SAR Studies
4-Methoxy substitution pattern context
Verify FRAP or equivalent antioxidant ranking
CYP1A Induction Model Studies
Cell-type selective induction context
Confirm selectivity in primary vs. cell line models
Host-Guest Photochemical Studies
Clean photoisomerization without cyclization
Confirm photostationary state under intended complexation
Phenanthrenone Scaffold Synthesis
Acid-catalyzed photorearrangement pathway
Reproduce rearrangement and confirm product identity
Membrane Permeability Correlation Studies
Reported high-lipophilicity stilbenoid probe
Confirm Log P and permeability in experimental system

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for P-Methoxystilbene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.